1-(Pentafluorophenyl)-2-propanol
Overview
Description
1-(Pentafluorophenyl)-2-propanol is an organic compound characterized by the presence of a pentafluorophenyl group attached to a propanol backbone. This compound is notable for its unique chemical properties, which include high reactivity and stability due to the electron-withdrawing effects of the pentafluorophenyl group .
Mechanism of Action
Target of Action
It’s worth noting that compounds with a pentafluorophenyl group, such as 1-(2,3,4,5,6-pentafluorophenyl)-1-propanol, have unique chemical properties and versatile applications . The pentafluorophenyl moiety imparts exceptional reactivity and stability, making it a valuable building block in organic synthesis and materials science .
Mode of Action
The mechanism of action often involves nucleophilic aromatic substitution reactions, facilitated by the electron-withdrawing nature of the pentafluorophenyl group . This compound has been utilized for the synthesis of complex organic molecules, including pharmaceutical intermediates, agrochemicals, and functional materials .
Biochemical Pathways
The presence of this compound in organic transformations enables the introduction of fluorine atoms into target molecules, which can significantly alter their physicochemical properties and biological activities .
Result of Action
It’s known that the introduction of fluorine atoms into target molecules can significantly alter their physicochemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pentafluorophenyl)-2-propanol can be synthesized through various methods. One common approach involves the reaction of pentafluorobenzene with propylene oxide in the presence of a strong base, such as sodium hydride, to yield the desired product . The reaction typically occurs under anhydrous conditions to prevent hydrolysis and maximize yield.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 1-(Pentafluorophenyl)-2-propanol undergoes various chemical reactions, including:
Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Pentafluorophenyl)-2-propanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pentafluorophenol: Shares the pentafluorophenyl group but differs in its functional group, being a phenol rather than a propanol.
Tris(pentafluorophenyl)borane: Another compound with a pentafluorophenyl group, used as a Lewis acid catalyst.
Perfluorophenyl-substituted β-diketones: Compounds with similar fluorinated aromatic rings but different functional groups.
Uniqueness: 1-(Pentafluorophenyl)-2-propanol is unique due to its combination of a pentafluorophenyl group with a propanol backbone, providing a balance of reactivity and stability that is valuable in both chemical synthesis and biological research .
Properties
IUPAC Name |
1-(2,3,4,5,6-pentafluorophenyl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5O/c1-3(15)2-4-5(10)7(12)9(14)8(13)6(4)11/h3,15H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENFBZQYBFCNLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C(=C(C(=C1F)F)F)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1988-60-9 | |
Record name | NSC97017 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97017 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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